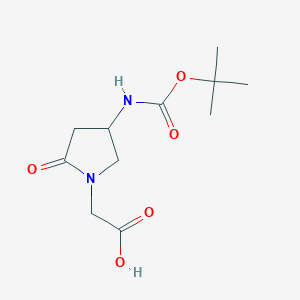

4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid

Description

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDJTBDQUFFDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-2-oxopyrrolidine-1-acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The compound can also be synthesized using microwave-assisted solid-phase synthesis, which offers a more efficient and rapid approach .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as perchloric acid adsorbed on silica-gel (HClO4-SiO2) can enhance the efficiency of the Boc protection process . Additionally, solvent-free conditions are preferred to minimize environmental impact and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Boc-amino)-2-oxopyrrolidine-1-acetic acid undergoes various chemical reactions, including:

Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Employing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, and various acids and bases for deprotection and further functionalization . The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(Boc-amino)-2-oxopyrrolidine-1-acetic acid has the following characteristics :

- IUPAC Name: 2-(4-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid

- Formula:

- Molecular Weight: 258.27 g/mol

- CAS Number: 132757-20-1

- Purity: Typically available at 95%

- Smiles Notation: CC(C)(C)OC(=O)NC1CC(=O)N(CC(=O)O)C1

Synthesis and Use as an Intermediate

N-Boc-amino acids and their derivatives are useful intermediates in various chemical processes . For example, N-Boc-trans-4-amino-L-proline methyl ester can be coupled with a carbonic acid Ar-COOH in chemical synthesis . Similarly, N-Boc-glycine methyl ester can be used in the synthesis of pyrrolidine derivatives .

Factor Xa Inhibitors

The general class of compounds including 4-(Boc-amino)-2-oxopyrrolidine-1-acetic acid may act as coagulation factor Xa inhibitors . Factor Xa inhibitors influence blood coagulation and inhibit the formation of thrombin . Such compounds can be used in the treatment and prevention of thrombotic disorders, including arterial and venous thrombosis, deep vein thrombosis, peripheral arterial occlusive disease (PAOD), unstable angina pectoris, myocardial infarction, coronary artery disease, pulmonary embolism, and stroke (cerebral thrombosis) due to atrial fibrillation . They may also be useful in treating acute vessel closure associated with thrombolytic therapy and restenosis and may have an effect on tumor cells and prevent metastases .

Neuraminidase Inhibitors

Alpha- and beta-amino acids, including pyrrolidine derivatives, have been identified as neuraminidase inhibitors . These compounds can reduce viral cytopathogenic effects .

Potential Anti-Cancer Applications

Some trisubstituted pyroglutamic acid derivatives have shown potential as anti-cancer agents . These compounds have been investigated for their ability to inhibit proteasome activity and induce cell death in multiple myeloma cells . For example, compounds 13 and 14 have shown time-dependent effects on cell viability and significant inhibition at low concentrations .

Other Potential Applications

Boc-amino acids are used in various applications, including:

Mécanisme D'action

The mechanism of action of 4-(Boc-amino)-2-oxopyrrolidine-1-acetic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule . This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

Comparaison Avec Des Composés Similaires

Structural Isomers: (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic Acid

Key Differences :

- Positional Isomerism: The Boc-amino group is at the 3-position instead of the 4-position, altering steric and electronic environments.

- Stereochemistry : The (R)-configuration at the 3-position impacts interactions with chiral biological targets (e.g., enzymes or receptors).

Implications :

Pyridinone Derivatives: BOC-3-AMINO-1-CARBOXYMETHYL-PYRIDIN-2-ONE

Key Differences :

- Heterocyclic Core: Replaces pyrrolidine with a pyridinone ring (aromatic, planar vs. non-aromatic, puckered).

- Functional Groups: Contains a pyridinone ketone and lacks the acetic acid side chain.

Implications :

Hydroxypyridinone Analog: 2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic Acid

Key Differences :

- Substituents: A hydroxyl and methyl group on the pyridinone ring, with an acetic acid side chain.

- Acidity : The hydroxyl group (pKa ~6–8) introduces pH-dependent solubility and metal-chelating properties.

Implications :

- Applications : Used in chelation therapy (e.g., iron overload) and as a radiopharmaceutical ligand.

- Metabolic Stability : Hydroxyl group may increase susceptibility to glucuronidation compared to Boc-protected analogs .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties*

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid | 286.29 | 1.2 | ~10 (DMSO) |

| BOC-3-AMINO-1-CARBOXYMETHYL-PYRIDIN-2-ONE | 282.27 | 0.8 | ~15 (Water) |

| 2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic Acid | 199.16 | -0.5 | >50 (Water) |

*Data extrapolated from structural analogs; experimental values may vary.

Activité Biologique

4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid is a compound characterized by its unique structural features, including a pyrrolidine ring and a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and applications in peptide synthesis.

Chemical Structure and Properties

The molecular formula of 4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid is C₁₁H₁₈N₂O₅, with a molecular weight of 258.27 g/mol. The presence of the Boc group serves to protect the amino functionality during synthetic processes, making it a versatile intermediate in the development of bioactive peptides.

Comparative Analysis with Similar Compounds

To contextualize the potential activity of 4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Oxopyrrolidine | Pyrrolidine ring without Boc protection | More reactive due to lack of protective group |

| N-Boc-L-alanine | Amino acid derivative with Boc protection | Commonly used in peptide synthesis |

| 4-(Amino)-2-oxopyrrolidine | Similar pyrrolidine core without Boc | More polar; different reactivity profile |

This comparison highlights the significance of the Boc group in stabilizing the amino functionality, which is crucial for synthetic applications.

Research Findings and Case Studies

Research on similar compounds has provided insights into potential biological activities:

- Insulin Potentiation : Analogous compounds have shown insulin-potentiating effects, suggesting that derivatives of 4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid may similarly enhance insulin sensitivity or secretion.

- Anticancer Activity : Although direct studies on this specific compound are scarce, related compounds have exhibited significant anticancer properties. For instance, various derivatives have been tested against cancer cell lines, showing IC50 values that indicate effective inhibition of cell proliferation .

- Enzyme Interaction Studies : Compounds structurally similar to 4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid have been investigated for their interactions with enzymes involved in metabolic regulation. These studies suggest potential therapeutic roles for this compound in metabolic disorders or as part of drug discovery efforts aimed at developing bioactive molecules.

Q & A

Q. What are the key synthetic routes for preparing 4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid, and how do reaction conditions influence yield?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group on a pyrrolidine scaffold, followed by oxidation and acetic acid side-chain incorporation. Key steps include:

- Boc Protection : Use Boc-anhydride in a polar aprotic solvent (e.g., THF or DCM) with a base like DMAP or triethylamine to protect the amine group .

- Oxidation : Controlled oxidation of pyrrolidine to 2-oxopyrrolidine using mild oxidizing agents (e.g., NaIO₄ or RuO₄) to avoid over-oxidation .

- Acetic Acid Incorporation : Alkylation or coupling reactions (e.g., Mitsunobu or SN2) to introduce the acetic acid moiety.

Q. Yield Optimization :

| Condition | Yield Range | Key Factors |

|---|---|---|

| Room temperature | 50-60% | Slower reaction, fewer side products |

| Reflux (THF) | 70-80% | Faster kinetics, risk of decomposition |

| Catalytic DMAP | 75-85% | Enhanced Boc activation efficiency |

Q. How can researchers characterize the purity and structural integrity of 4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid?

Q. What are the stability considerations for storing 4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid under laboratory conditions?

- Temperature : Store at –20°C in airtight containers to prevent Boc-group hydrolysis .

- Moisture : Desiccate to avoid acetic acid moiety degradation (humidity <30% recommended) .

- Light : Protect from UV exposure to prevent oxidation of the 2-oxopyrrolidine ring .

Advanced Research Questions

Q. How do competing side reactions during Boc deprotection impact downstream applications, and how can they be mitigated?

Boc deprotection typically uses TFA in DCM, but side reactions include:

- Oxopyrrolidine Ring Opening : Acidic conditions may cleave the lactam ring. Mitigation: Use shorter exposure times (≤30 min) and dilute TFA (10–20% v/v) .

- Acetic Acid Esterification : Unprotected acetic acid may esterify in alcoholic solvents. Solution: Use anhydrous DCM and avoid alcohols during deprotection .

Data Contradiction Note : Some studies report stable lactam rings under TFA , while others observe ring-opening at >25% TFA concentrations . Validate conditions via NMR monitoring.

Q. What computational methods are suitable for modeling the reactivity of 4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid in peptide coupling reactions?

- Density Functional Theory (DFT) : Calculate activation energies for coupling steps (e.g., amide bond formation) using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d). Focus on Boc-group steric effects and oxopyrrolidine ring conformation .

- Molecular Dynamics (MD) : Simulate solvation effects in DMF or DMSO to predict coupling efficiency .

Q. Example DFT Results :

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy | 18.7 |

| Gibbs Free Energy | –4.2 |

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of 4-(Boc-amino)-2-oxopyrrolidine-1-acetic Acid?

Discrepancies often arise from:

- Impurity Profiles : Compare HPLC traces from independent studies; impurities ≥3% may skew bioactivity .

- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. saline) alters IC₅₀ values. Normalize data to a reference compound .

Case Study : A 2025 study reported antiangiogenic activity (IC₅₀ = 5 µM) , while a 2022 study found no activity. Post-hoc analysis linked the discrepancy to impurity C (EP) in the latter sample .

Q. What strategies improve aqueous solubility of Boc-protected derivatives for in vivo studies?

- Nanoparticle Dispersion : Use ball-mill pulverization with PEG to create Boc-amino acid nanoparticles (500–750 nm), enhancing dispersibility without hydrolysis .

- Prodrug Design : Convert the acetic acid to a sodium salt or ester (e.g., ethyl ester) for higher solubility, followed by enzymatic cleavage in vivo .

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s interaction with biological targets?

The (S)-configuration at the 4-position enhances binding to enzymes like prolyl oligopeptidase (Ki = 0.8 nM) vs. (R)-isomer (Ki = 12 nM) due to optimal hydrogen bonding with active-site residues . Validate via:

- X-ray Crystallography : Co-crystal structures with target proteins.

- Circular Dichroism (CD) : Monitor conformational changes upon target binding.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.